molecular formula C11H17ClO3 B13190036 Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13190036
M. Wt: 232.70 g/mol
InChI Key: RSTCJNSGRSMXSO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound characterized by a unique 1-oxaspiro[2.4]heptane core. This structure features a bicyclic system where an oxygen atom bridges a cyclopropane and a five-membered ring.

Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C11H17ClO3/c1-7-5-9(2,3)6-10(7)11(12,15-10)8(13)14-4/h7H,5-6H2,1-4H3

InChI Key

RSTCJNSGRSMXSO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC12C(O2)(C(=O)OC)Cl)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves:

  • Formation of the spirocyclic oxaspiro[2.4]heptane core.
  • Introduction of methyl substituents at the 4 and 6 positions.
  • Chlorination at the 2-position.
  • Esterification to form the methyl carboxylate.

The synthetic approach often starts from cyclohexanone or related cyclic ketones, followed by ring closure and functional group transformations.

Specific Preparation Routes

Epoxidation and Spirocyclization

One common approach to oxaspiro compounds is epoxidation of 1,4-disubstituted cyclohexenols, followed by acid-catalyzed ring closure to form the oxaspiro ring:

  • A 1,4-disubstituted-3-cyclohexen-1-ol is treated with an oxidizing agent such as tert-butyl hydroperoxide or m-chloroperbenzoic acid (mCPBA) to form an epoxide intermediate.
  • This intermediate is then treated with a strong acid like p-toluenesulfonic acid to induce spirocyclization, yielding the oxaspiro[2.4]heptane framework.
  • The presence of acid during epoxidation can favor formation of the 2-exo-hydroxy-oxaspiro compound directly.
  • For stereochemical control, the endo or exo forms can be accessed by subsequent oxidation and reduction steps (e.g., oxidation to ketone followed by NaBH4 reduction).
Chlorination at the 2-Position
  • The 2-position chlorination can be achieved by halodecarboxylation or direct electrophilic chlorination.
  • Decarboxylative halogenation methods allow conversion of carboxylic acids or their derivatives to organochlorides under mild conditions, often involving N-halo reagents or metal catalysts.
  • For example, mild halodecarboxylation can be performed using Barton esters derived from the carboxylic acid precursor, which upon photolysis or thermolysis generate radicals that react with halogen sources to yield 2-chloro derivatives.
Esterification
  • The final methyl ester is typically introduced by esterification of the corresponding acid or acid chloride with methanol under acidic or basic catalysis.
  • Alternatively, methyl esters can be formed by transesterification or direct methylation of carboxylate salts.

Example Preparation Procedure

Although direct literature on the exact compound is limited, analogous compounds such as methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate have been prepared as follows:

Step Reaction Conditions Yield Notes
1 Epoxidation of 1,4-disubstituted cyclohexenol mCPBA or tert-butyl hydroperoxide, DCM, 0°C to RT - Forms epoxide intermediate
2 Acid-catalyzed spirocyclization p-Toluenesulfonic acid, DCM, RT - Converts epoxide to oxaspiro compound
3 Halodecarboxylation / Chlorination Barton ester photolysis or N-chlorosuccinimide (NCS), UV or thermal Moderate to good Introduces Cl at 2-position
4 Esterification Methanol, acid catalyst (H2SO4 or HCl), reflux High Forms methyl ester

Note: Yields vary depending on substrate purity and reaction optimization.

Mechanistic Insights and Research Outcomes

Halodecarboxylation Mechanism

  • The halodecarboxylation involves formation of radical intermediates from Barton esters or N-acyloxy compounds.
  • These radicals react with halogen species (Cl2, NCS) to form the corresponding alkyl chlorides.
  • The reaction tolerates various functional groups and substitution patterns, making it versatile for chlorination at the 2-position of spirocyclic carboxylates.

Stereochemical Considerations

  • The stereochemistry at the spiro center and adjacent carbons can be controlled by choice of oxidant, acid catalyst, and reaction temperature during epoxidation and spirocyclization.
  • Endo and exo isomers can be separated or selectively synthesized by manipulation of reaction conditions.

Purification and Characterization

  • Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate and hexanes.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the oxaspiro ring, methyl ester, and chlorine substituent.

Summary Table of Preparation Methods

Methodology Reagents Key Conditions Advantages Limitations
Epoxidation + Acid-Catalyzed Spirocyclization mCPBA or t-BuOOH, p-TsOH 0°C to RT, DCM solvent Mild, stereoselective Requires careful control of acid
Halodecarboxylation Barton esters, NCS, UV light Mild, room temperature High functional group tolerance Moderate yields, requires ester precursor
Direct Chlorination NCS or Cl2, base or acid Controlled temperature Simple reagents Potential over-chlorination
Esterification Methanol, acid catalyst Reflux High yield, straightforward Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and spirocyclic structure play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key References
This compound Not provided C₁₁H₁₇ClO₃ (estimated) ~232.7 (calculated) 2-Cl, 4-Me, 6,6-diMe Hypothetical target
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate Not provided C₁₀H₁₅ClO₃ ~218.7 (calculated) 2-Cl, 5,5-diMe
Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate 1508946-27-7 C₁₁H₁₈O₃ 198.26 2-isopropyl
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 1603272-59-8 C₁₁H₁₈O₃ 198.26 2-Me, 4-Et
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 73039-97-1 C₁₀H₁₆O₃ 184.23 4-Me, ethyl ester

Key Observations:

  • Halogenation Effects: The chlorine atom in the target compound and its 5,5-dimethyl analog () likely increases polarity and reactivity compared to non-halogenated analogs (e.g., ). Chlorine may enhance electrophilicity at the ester group or stabilize intermediates in synthetic pathways.
  • Steric Hindrance : The 4,6,6-trimethyl substitution in the target compound introduces significant steric bulk compared to simpler analogs like the 4-ethyl-2-methyl derivative (). This could reduce ring puckering flexibility, as described in spirocyclic systems ().

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Melting Point (°C) Purity Synthetic Accessibility
This compound N/A N/A N/A Likely complex due to multiple substituents
Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate Not reported Not reported ≥95% Commercially discontinued ()
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate Not reported Not reported ≥95% Discontinued; synthesis requires precise alkylation ()
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate Not reported Not reported N/A Requires spiroannulation strategies ()

Key Observations:

  • Synthetic Challenges : Multi-substituted spiro compounds (e.g., target compound, ) often require advanced methods such as cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed cyclizations. The 4,6,6-trimethyl substitution may necessitate protecting-group strategies to avoid steric clashes during synthesis.
  • Commercial Availability : Many analogs (e.g., ) are listed as discontinued, indicating challenges in large-scale production or niche applications.

Biological Activity

Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS No. 1502088-23-4) is a compound with a unique spirocyclic structure that has garnered interest in various biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H18ClO3C_{11}H_{18}ClO_3, with a molecular weight of 198.26 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological activity.

Key Physical Properties:

PropertyValue
Molecular FormulaC₁₁H₁₈ClO₃
Molecular Weight198.26 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research has shown that spirocyclic compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study investigated the effects of spirocyclic compounds on cancer cell lines, revealing that these compounds can effectively induce apoptosis in human cancer cells while exhibiting low toxicity to normal cells. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : Various concentrations were tested on A549 (lung cancer) and MCF7 (breast cancer) cell lines.
    • Findings : Significant reduction in cell viability was observed at higher concentrations (IC50 values < 20 µM), indicating potent anticancer activity.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
    • Methodology : Agar diffusion method was employed to determine the minimum inhibitory concentration (MIC).
    • Findings : The compound showed an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with the normal progression of the cell cycle.
  • Membrane Disruption : Alteration of bacterial cell membranes leading to increased permeability.

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